molecular formula C10H5FN2 B2774310 8-Fluoroquinoline-2-carbonitrile CAS No. 1266833-18-4

8-Fluoroquinoline-2-carbonitrile

Cat. No.: B2774310
CAS No.: 1266833-18-4
M. Wt: 172.162
InChI Key: APBZCWBOMASIMR-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-2-carbonitrile is a heterocyclic compound belonging to the class of quinolines. It is characterized by the presence of a fluorine atom at the 8th position and a cyano group at the 2nd position of the quinoline ring.

Mechanism of Action

Target of Action

8-Fluoroquinoline-2-carbonitrile, like other fluoroquinolones, primarily targets two essential enzymes in bacterial cells: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and ultimately bacterial cell death .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in the elimination pattern between different fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial DNA replication, leading to bacterial cell death . This is due to the compound’s ability to stabilize DNA strand breaks and block the progress of the replication fork .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with suitable reagents to introduce the cyano group and form the quinoline ring. This process often utilizes catalysts and may be conducted under microwave irradiation to enhance efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often preferred to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroquinoline-2-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ciprofloxacin
  • Norfloxacin
  • Mefloquine
  • Quinine

Properties

IUPAC Name

8-fluoroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBZCWBOMASIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266833-18-4
Record name 8-fluoroquinoline-2-carbonitrile
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